2-(4-ethoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide
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Overview
Description
2-(4-ethoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide is an organic compound with a complex structure that includes both ethoxyphenyl and oxopyrrolidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide typically involves the reaction of 4-ethoxyphenylacetic acid with 4-(2-oxopyrrolidin-1-yl)aniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonyl group in the oxopyrrolidinyl moiety can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Formation of 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.
Reduction: Formation of 2-(4-ethoxyphenyl)-N-[4-(2-hydroxy-1-pyrrolidinyl)phenyl]acetamide.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(4-ethoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(4-(4-chlorophenyl)-2-oxopyrrolidin-1-yl)acetamide: Similar structure but with a chlorophenyl group instead of an ethoxyphenyl group.
2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)acetamide: Contains a methyl and phenyl group in the pyrrolidinyl moiety.
Uniqueness
2-(4-ethoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide is unique due to the presence of both ethoxyphenyl and oxopyrrolidinyl groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-2-25-18-11-5-15(6-12-18)14-19(23)21-16-7-9-17(10-8-16)22-13-3-4-20(22)24/h5-12H,2-4,13-14H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFQKNMRJJFCNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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